Methacryloxypentamethyldisiloxane
Overview
Description
Methacryloxypentamethyldisiloxane is an organosilicon compound with the molecular formula C9H20O3Si2. It is a methacrylate ester derivative of pentamethyldisiloxane, characterized by the presence of both methacryloxy and siloxane functional groups. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methacryloxypentamethyldisiloxane can be synthesized through the esterification reaction between methacrylic acid and pentamethyldisiloxane. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Methacryloxypentamethyldisiloxane undergoes various chemical reactions, including:
Polymerization: The methacryloxy group can participate in free radical polymerization, leading to the formation of polymers with unique properties.
Hydrosilylation: The siloxane group can undergo hydrosilylation reactions with alkenes, resulting in the formation of new silicon-carbon bonds.
Oxidation: The compound can be oxidized under specific conditions to form silanol derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrosilylation: Platinum-based catalysts, such as Karstedt’s catalyst, are often employed.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Major Products Formed:
Polymers: this compound-based polymers exhibit enhanced flexibility, thermal stability, and hydrophobicity.
Silicon-Carbon Compounds: Hydrosilylation products are valuable intermediates in organosilicon chemistry.
Silanol Derivatives: Oxidation products are useful in surface modification and coating applications.
Scientific Research Applications
Methacryloxypentamethyldisiloxane has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of silicone-based polymers with unique mechanical and thermal properties.
Materials Science: The compound is employed in the development of advanced materials, such as coatings, adhesives, and sealants, due to its excellent adhesion and durability.
Biomedical Applications: this compound-based materials are explored for use in medical devices, drug delivery systems, and tissue engineering.
Surface Modification: The compound is used to modify surfaces to impart hydrophobicity, biocompatibility, and other desired properties.
Mechanism of Action
The effects of methacryloxypentamethyldisiloxane are primarily exerted through its functional groups:
Methacryloxy Group: This group undergoes polymerization, leading to the formation of cross-linked networks that enhance the mechanical properties of materials.
Siloxane Group: The siloxane backbone provides flexibility and thermal stability to the resulting polymers. It also participates in hydrosilylation reactions, forming strong silicon-carbon bonds.
The molecular targets and pathways involved in these reactions include free radicals (in polymerization) and catalytic sites (in hydrosilylation).
Comparison with Similar Compounds
Methacryloxypentamethyldisiloxane can be compared with other methacrylate and siloxane compounds:
Methacryloxytrimethylsilane: Similar in structure but with a shorter siloxane chain, leading to different polymer properties.
Hexamethyldisiloxane: Lacks the methacryloxy group, making it less reactive in polymerization reactions.
Methacryloxypropyltrimethoxysilane: Contains a methoxy group, which can hydrolyze to form silanols, offering different surface modification capabilities.
This compound is unique due to its combination of methacryloxy and pentamethyldisiloxane groups, providing a balance of reactivity and stability.
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si2/c1-8(2)9(10)11-14(6,7)12-13(3,4)5/h1H2,2-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZPCWIHVLRGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620172 | |
Record name | Pentamethyldisiloxanyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4880-04-0 | |
Record name | 2-Propenoic acid, 2-methyl-, pentamethyldisiloxanyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4880-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentamethyldisiloxanyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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